An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel compound, 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene. This molecule is of significant interest due to the presence of the versatile α-tosylmethyl isocyanide moiety, a powerful building block in modern organic synthesis, particularly for the construction of complex heterocyclic structures.[1][2] The strategic placement of a 1,3-difluorobenzene ring introduces a key structural motif found in numerous bioactive compounds, including fluoroquinolone antibacterials and various agrochemicals.[3] This document will detail a proposed synthetic pathway, outline the necessary experimental protocols, and predict the expected analytical characterization of the target compound.
Strategic Approach to Synthesis
The synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is strategically designed based on well-established methodologies for the preparation of α-substituted p-toluenesulfonylmethyl isocyanide (TosMIC) derivatives.[4][5] The core of this approach involves a two-step sequence starting from the commercially available 1,3-difluoro-2-formylbenzene. The first step is the formation of an N-(α-tosylbenzyl)formamide intermediate, which is subsequently dehydrated to yield the target isocyanide.
This synthetic route is advantageous due to its reliance on readily accessible starting materials and the robustness of the chemical transformations involved. The TosMIC scaffold is a versatile synthon, and its derivatization allows for the introduction of diverse functionalities, making it a valuable tool in medicinal chemistry and drug discovery.[6][7]
Proposed Synthetic Pathway
The proposed synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene is illustrated below. The pathway is designed to be efficient and scalable, providing a clear route to this novel compound.
Caption: Proposed two-step synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous TosMIC derivatives and have been adapted for the specific target molecule.[4][5]
Step 1: Synthesis of N-(1-(2,6-Difluorophenyl)-1-tosylmethyl)formamide
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To a stirred solution of 1,3-difluoro-2-formylbenzene (1.0 eq) in a suitable solvent such as acetonitrile/toluene (1:1), add formamide (2.5 eq) and chlorotrimethylsilane (1.1 eq).
-
Heat the reaction mixture to 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature and add tert-butyl methyl ether (TBME).
-
Add water to precipitate the product.
-
Cool the mixture to 0°C and stir for 1 hour.
-
Collect the solid product by filtration, wash with TBME, and dry under vacuum.
Step 2: Synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
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Suspend the N-(1-(2,6-Difluorophenyl)-1-tosylmethyl)formamide (1.0 eq) in a suitable solvent like 1,2-dimethoxyethane (DME) and cool to -10°C.
-
Slowly add phosphorus oxychloride (2.2 eq) while maintaining the temperature below 0°C.
-
After the addition is complete, add a solution of triethylamine (5.0 eq) in DME dropwise over 1 hour, keeping the temperature below 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The successful synthesis of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene would be confirmed through a combination of physicochemical and spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[5]
| Property | Predicted Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 130-150°C (with decomposition) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone); insoluble in water. |
| IR (KBr, cm⁻¹) | ~2140: Isocyanide (N≡C) stretch (strong, sharp)~1330 & ~1150: Sulfonyl (SO₂) asymmetric and symmetric stretches~1600-1450: Aromatic C=C stretches~1250-1000: C-F stretches |
| ¹H NMR (CDCl₃, δ) | ~7.8-7.2 (m, 7H): Aromatic protons of the tosyl and difluorophenyl groups~5.8 (s, 1H): Methine proton (CH)~2.4 (s, 3H): Methyl protons of the tosyl group |
| ¹³C NMR (CDCl₃, δ) | ~165 (t): Isocyanide carbon~160 (dd, J ≈ 250, 10 Hz): Aromatic carbons attached to fluorine~146-127: Aromatic carbons~75: Methine carbon (CH)~22: Methyl carbon of the tosyl group |
| ¹⁹F NMR (CDCl₃, δ) | A single resonance is expected in the typical range for aryl fluorides. |
| Mass Spec (ESI+) | Expected to show the [M+H]⁺ and/or [M+Na]⁺ peaks corresponding to the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
Mechanistic Insights
The formation of the N-(α-tosylbenzyl)formamide intermediate proceeds through a multi-step process. Initially, chlorotrimethylsilane activates the formamide, which then reacts with the aldehyde. This is followed by the addition of the p-toluenesulfinate. The subsequent dehydration to the isocyanide is a classic transformation, typically achieved using reagents like phosphorus oxychloride, which converts the formamide into a Vilsmeier-type intermediate that readily eliminates to form the isocyanide.
Caption: Simplified mechanism of formamide dehydration to an isocyanide.
Applications in Drug Discovery and Development
The title compound, 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene, is a promising scaffold for the synthesis of novel heterocyclic compounds through isocyanide-based multicomponent reactions such as the Passerini and Ugi reactions.[8][9] These reactions allow for the rapid assembly of complex molecules from simple building blocks, a highly desirable feature in the generation of compound libraries for high-throughput screening.[10][11] The 1,3-difluorobenzene moiety can enhance metabolic stability and binding affinity of drug candidates.[3] The versatility of the isocyanide and the tosyl group allows for a wide range of subsequent chemical modifications, opening avenues for the synthesis of diverse and potentially bioactive molecules.[2][6]
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the novel compound 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene. By leveraging established synthetic methodologies for TosMIC derivatives, this guide provides detailed experimental protocols and predicted characterization data to facilitate its synthesis and identification. The unique combination of the reactive isocyanide functionality and the biologically relevant difluorinated aromatic ring makes this compound a valuable building block for the development of new therapeutic agents and other functional organic materials.
References
- Passerini, M. (1921). Reazione di Passerini. Gazzetta Chimica Italiana, 51, 126-129. (A foundational paper on the Passerini reaction, though a direct URL is not available for this historical document, it is a cornerstone of isocyanide chemistry).
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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American Chemical Society. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]
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ResearchGate. (n.d.). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Retrieved from [Link]
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Wikipedia. (n.d.). TosMIC. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and nucleophilic reactivity of sulfur-containing azines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. Retrieved from [Link]
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PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of heterocycles via post-Passerini Staudinger–aza-Wittig.... Retrieved from [Link]
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MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
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Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]
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